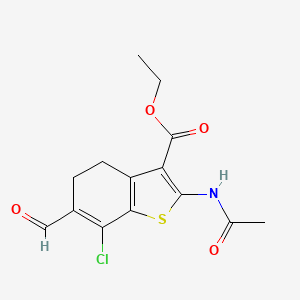
Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H14ClNO4S and its molecular weight is 327.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It’s known that esters, a class of compounds to which this molecule belongs, can undergo various reactions such as hydrolysis, aminolysis, and trans-esterification . These reactions can lead to changes in the compound and its targets, potentially influencing biological processes.
Biochemical Pathways
The compound, being an ester, may participate in ester-related biochemical pathways. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This reaction could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the compound is soluble in diethylether and very slightly soluble in water and hexane . This suggests that the compound’s bioavailability could be influenced by its solubility properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in different solvents suggests that its action could be influenced by the solvent environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and its interactions with its targets.
生物活性
Ethyl 2-(acetylamino)-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate (CAS Number: 137987-66-7) is a synthetic compound belonging to the class of benzothiophene derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H14ClNO4S, with a molecular weight of 327.78 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClNO4S |
| Molecular Weight | 327.78 g/mol |
| CAS Registry Number | 137987-66-7 |
| InChI Key | ROFXXCJKXJRTHF-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that benzothiophene derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Case Study : In a study conducted by Ashalatha et al. (2007), the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The compound's structural features may contribute to its anticancer activity. Benzothiophenes are known to interact with cellular pathways involved in cancer progression.
Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Research Findings : A recent investigation revealed that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds with anti-inflammatory properties can help mitigate these conditions.
Findings : this compound has been shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential as an anti-inflammatory agent .
Toxicology and Safety Profile
Understanding the safety profile of any new compound is crucial for its development into a therapeutic agent. Toxicological assessments have been conducted to evaluate the mutagenicity and overall safety of this compound.
Ames Test Results : The compound was evaluated using the Ames test, which assesses mutagenic potential. Results indicated a strong positive response (Class A), suggesting that further investigation into its mutagenic effects is warranted .
特性
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-formyl-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-3-20-14(19)10-9-5-4-8(6-17)11(15)12(9)21-13(10)16-7(2)18/h6H,3-5H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXXCJKXJRTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














